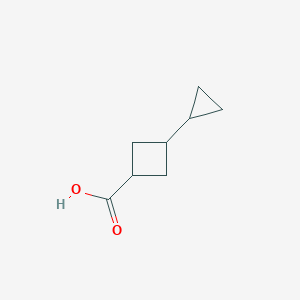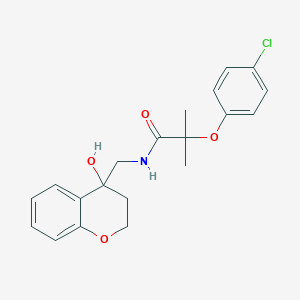
2-(2-methoxyphenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-methoxyphenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide, commonly known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPPT is a selective serotonin reuptake inhibitor (SSRI) that has been shown to have promising pharmacological properties.
Scientific Research Applications
Chemical Synthesis and Reactivity
One significant area of research involving compounds structurally related to 2-(2-methoxyphenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide involves their synthesis and chemical reactivity. For instance, chemoselective acetylation of aminophenols, which are structurally similar to the subject compound, has been investigated for the synthesis of antimalarial drug intermediates. This process utilizes Novozym 435 as a catalyst to achieve monoacetylation, highlighting the potential of such compounds in facilitating synthetic pathways for pharmaceuticals (Magadum & Yadav, 2018).
Coordination Chemistry and Structural Analysis
Research in coordination chemistry and structural analysis has also shown interest in molecules with similar frameworks. Studies on amide derivatives have revealed different spatial orientations in anion coordination, which could provide insights into designing novel ligands with specific coordination geometries. For example, N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide demonstrated a unique tweezer-like geometry, which could be relevant for molecular recognition processes (Kalita & Baruah, 2010).
Biological Activity and Pharmacological Potential
The pharmacological potential of structurally related compounds has been a focal point of scientific inquiry. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized for their antioxidant activity. This suggests potential therapeutic applications of similar compounds in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been employed to understand the interaction mechanisms and electronic properties of related compounds. Such studies contribute to the rational design of molecules with desired biological activities, indicating the broader applicability of compounds akin to 2-(2-methoxyphenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide in drug development and chemical biology (Viji et al., 2020).
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(4-thiophen-2-yloxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-21-14-5-2-3-6-15(14)23-13-17(20)19-18(8-10-22-11-9-18)16-7-4-12-24-16/h2-7,12H,8-11,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELPCXLBPRZHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2444658.png)




![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2444666.png)

![N-butyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2444670.png)
![[5-(Hydroxymethyl)-2-thienyl]methanol](/img/structure/B2444674.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2444675.png)
![N-(3-chlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2444676.png)

![N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide](/img/structure/B2444678.png)
